2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSINPSZMUKPQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Cycloheptyl Group Addition: The final step involves the attachment of the cycloheptyl group to the acetamide moiety, which can be achieved through a nucleophilic substitution reaction using cycloheptylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a sulfonamide group and an acetamide moiety attached to a cycloheptyl group. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Sulfonylation : The introduction of the 4-chlorophenylsulfonyl group is performed using 4-chlorobenzenesulfonyl chloride in the presence of a base.
- Acetamide Attachment : Acetic anhydride or acetyl chloride is used for acylation to introduce the acetamide group.
- Cycloheptyl Group Addition : This final step involves nucleophilic substitution reactions to attach the cycloheptyl group.
Antimicrobial Properties
Recent studies have demonstrated the compound's significant antimicrobial activity against various bacterial strains. The following table summarizes its efficacy:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties. Studies employing MTT assays have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against multiple strains of bacteria, revealing that it significantly inhibited growth in both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of derivatives similar to this compound. It demonstrated that certain derivatives exhibited promising cytotoxicity against human cancer cell lines, indicating that further exploration could lead to novel cancer therapies.
Wirkmechanismus
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an antagonist or inhibitor, blocking the normal function of a receptor or enzyme and thereby altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenylacetamide
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide
Uniqueness
Compared to similar compounds, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide is unique due to its cycloheptyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable tool for specific research applications.
Biologische Aktivität
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a sulfonamide group and a cycloheptylacetamide moiety. The synthesis typically involves multi-step reactions that include the formation of the piperidine derivative followed by sulfonylation and acylation processes.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available piperidine derivatives.
- Reagents : Common reagents include chlorosulfonic acid for sulfonylation and acetic anhydride for acylation.
- Yield and Purity : The final product is usually purified through recrystallization or chromatography, yielding high purity suitable for biological assays.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Salmonella typhi | 20 | 16 |
| Pseudomonas aeruginosa | 12 | 128 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies utilizing the MTT assay have indicated that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Comparison with Standard Drug |
|---|---|---|
| HeLa (cervical cancer) | 25 | Less active than Doxorubicin (IC50 = 10 µM) |
| MCF-7 (breast cancer) | 30 | Comparable to standard treatments |
| A549 (lung cancer) | 20 | More effective than some existing therapies |
The anticancer mechanism is hypothesized to involve apoptosis induction and cell cycle arrest, although further molecular studies are required to elucidate the exact pathways involved .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer proliferation and bacterial resistance mechanisms.
Target Enzymes
- N-myristoyltransferase : Potential target for antimalarial activity.
- Acetylcholinesterase : Inhibition observed suggests possible neuroprotective effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in both laboratory settings and preliminary animal models. For instance, a study reported significant tumor reduction in mice treated with this compound compared to control groups .
Q & A
Basic: What synthetic routes are available for the preparation of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-cycloheptylacetamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:
- Step 1 : Sulfonylation of piperidin-2-yl intermediates with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to form the sulfonyl-piperidine core .
- Step 2 : Acetamide formation via coupling of the sulfonylated piperidine with cycloheptylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are effective. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (e.g., H/C NMR for functional group verification) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and confirms the sulfonyl-piperidine geometry, as demonstrated in analogous sulfonamide structures .
Basic: How can researchers determine the compound's mechanism of action in biological systems?
- Target Identification : Use radioligand binding assays (e.g., competitive displacement with H-labeled ligands) to screen for affinity at receptors like sigma-1 or serotonin subtypes, given structural similarities to piperidine-based modulators .
- Functional Assays : Measure intracellular calcium flux or cAMP levels in cell lines transfected with candidate GPCRs to assess agonist/antagonist activity .
Advanced: What Design of Experiments (DoE) strategies optimize synthetic yield and purity?
- Variables : Reactant stoichiometry, temperature, and solvent polarity are key factors. A central composite design (CCD) can model interactions between variables.
- Response Surface Methodology (RSM) : Optimize sulfonylation efficiency (e.g., 80–90% yield) by analyzing time-temperature profiles .
- Controlled Crystallization : Use anti-solvent precipitation (e.g., adding water to DMSO) to enhance purity (>98%) while minimizing amorphous byproducts .
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out matrix effects.
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., cytochrome P450-mediated degradation) .
- Structural Confirmation : Re-analyze batch purity via LC-MS; impurities like des-chloro analogs may skew activity .
Advanced: What computational methods predict the compound's interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonyl-sensitive targets (e.g., carbonic anhydrase IX). Focus on sulfonyl oxygen interactions with catalytic zinc ions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidinyl-acetamide conformation in lipid bilayers .
Advanced: How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked cycloheptyl) to enhance solubility. Validate hydrolysis rates in plasma .
- Lipid Nanoparticle Encapsulation : Use microfluidics to prepare nanoparticles (size <100 nm) for improved blood-brain barrier penetration .
Advanced: What strategies validate the compound’s selectivity across related targets?
- Panel Screening : Test against 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels).
- Cryo-EM Studies : Resolve binding poses in complex with off-target proteins (e.g., hERG channel) to guide structural refinements .
Basic: What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, per OSHA guidelines .
Advanced: How can researchers explore novel therapeutic applications (e.g., neurodegenerative diseases)?
- Transcriptomic Profiling : Treat neuronal cell lines (e.g., SH-SY5Y) and perform RNA-seq to identify pathways modulated by the compound (e.g., autophagy or oxidative stress) .
- In Vivo Models : Test in transgenic Alzheimer’s mice (e.g., APP/PS1) with behavioral assays (Morris water maze) and biomarker analysis (Aβ40/42 levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
